D-Proline Configuration Confers Experimentally Demonstrated Proteolytic Shielding Relative to L-Proline Diastereomer
The target compound incorporates D-proline in its pyrrolidine-2-carboxylic acid moiety, distinguishing it from the L-proline diastereomer (CAS 61898-81-5). Galati et al. (2003) demonstrated that D-configuration amino acids at peptide N-termini provide remarkable enhancement of resistance to aminopeptidases and serum proteolytic enzymes, with the modification scarcely altering chemical and physical properties of peptides [1]. Separately, β-alanine N-terminal modification was shown to achieve comparable protective effects [1]. The target compound uniquely combines both protective features — D-configuration and β-alanyl N-terminal character — within a single molecular entity, a combination absent in the L-proline diastereomer. Peptidyl-dipeptidase specificity studies further confirm that peptides with D-proline at the P2 position are scarcely hydrolyzed, while L-proline-containing counterparts serve as good substrates [2].
| Evidence Dimension | Proteolytic degradation susceptibility (serum aminopeptidases) |
|---|---|
| Target Compound Data | D-proline configuration + β-alanyl N-terminus confers dual protective modification |
| Comparator Or Baseline | L-proline diastereomer (CAS 61898-81-5): L-configuration susceptible to endogenous L-specific proteases; no D-configuration shielding |
| Quantified Difference | Qualitative class-level difference: D-amino acid and β-alanine modifications each independently confer marked protease resistance; the target compound combines both [1] |
| Conditions | Serum proteolytic enzyme assays; aminopeptidase susceptibility testing (Galati et al., 2003) |
Why This Matters
For in vivo peptide-based applications, the dual D-configuration + β-alanyl protection can substantially extend circulating half-life and functional persistence compared to the L-diastereomer, directly impacting experimental reproducibility and translational potential.
- [1] Galati R, Verdina A, Falasca G, Chersi A. Increased resistance of peptides to serum proteases by modification of their amino groups. Z Naturforsch C J Biosci. 2003;58(7-8):558-61. View Source
- [2] Yoshimoto T, Tsuru D. Peptidyl-dipeptidase (Streptomyces). In: Handbook of Proteolytic Enzymes. Academic Press; 2012. p. 3974-3976. Substrate specificity: peptides with D-proline at P2 position are scarcely hydrolyzed. View Source
